Solubility of Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester in organic solvents
Solubility of Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester in organic solvents
An In-Depth Technical Guide to the Solubility of Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's structural attributes and their influence on its behavior in various organic solvents. This guide is structured to provide both theoretical insights and practical, field-proven methodologies for solubility determination, empowering researchers to make informed decisions in their experimental designs. We will delve into the principles of "like dissolves like," the impact of molecular structure on polarity, and provide detailed, self-validating protocols for accurate solubility assessment.
Introduction: Understanding the Molecule
Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester is a derivative of sucrose, a disaccharide composed of glucose and fructose units.[1] The parent sucrose molecule is highly polar due to its eight hydroxyl (-OH) groups, which readily form hydrogen bonds, rendering it highly soluble in water and largely insoluble in nonpolar organic solvents.
The subject of this guide, however, has undergone significant chemical modification. The primary hydroxyl groups at the 1, 6, and 6' positions have been converted to trimethyl carboxylate esters. This esterification fundamentally alters the molecule's physicochemical properties:
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Reduced Polarity: The replacement of three polar hydroxyl groups with less polar ester groups significantly decreases the overall polarity of the molecule.
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Disrupted Hydrogen Bonding: The capacity for hydrogen bond donation at these three positions is eliminated, reducing its affinity for highly polar, protic solvents like water.
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Increased Lipophilicity: The introduction of the ester functionalities increases the molecule's lipophilic (oil-loving) character.
Based on these structural changes, it is anticipated that Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester will exhibit significantly different solubility behavior compared to its parent sucrose molecule, with increased solubility in a range of organic solvents. The general principle of "like dissolves like" will be the guiding tenet in predicting its solubility.[2] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity.
A supplier of Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester describes it as a "White Foamy Solid".[3] Its molecular formula is C15H22O14.[3]
Theoretical Framework for Solubility Prediction
The solubility of sucrose esters is influenced by several factors:
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Degree of Esterification: Higher degrees of esterification lead to increased lipophilicity and reduced water solubility.[4]
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Fatty Acid Chain Length: While our molecule has methyl carboxylate groups, the principle holds that longer alkyl chains in fatty acid esters increase lipophilicity.[5]
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Solvent Polarity: A solvent's polarity, dielectric constant, and hydrogen bonding capacity will determine its ability to solvate the ester.
Given its structure, we can hypothesize the following solubility profile for Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester:
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High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are often used as solvents in the synthesis of sucrose derivatives.[6]
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Moderate Solubility: Likely in alcohols (e.g., ethanol, methanol) and ketones (e.g., acetone), where the remaining hydroxyl groups on the sucrose backbone can interact with the solvent.
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Low to Negligible Solubility: Expected in nonpolar solvents like hexane and toluene, as the molecule retains significant polarity from the unreacted hydroxyl groups.
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Low Water Solubility: The esterification will have significantly reduced its solubility in water compared to sucrose.
Experimental Determination of Solubility: Protocols and Workflows
The following protocols provide systematic approaches to determine the solubility of Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester.
Qualitative Solubility Assessment
This rapid screening method provides a preliminary understanding of the compound's solubility in a range of solvents.
Objective: To quickly classify the compound as soluble, partially soluble, or insoluble in various organic solvents.
Materials:
-
Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester
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A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, DMSO, water)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 10 mg of Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
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Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
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Visually inspect the solution against a dark background.
-
Record the observation as:
-
Soluble: A clear, homogenous solution is formed.
-
Partially Soluble: Some solid remains, but a significant portion appears to have dissolved.
-
Insoluble: The solid remains largely unchanged.
-
-
Repeat the procedure for each solvent to be tested.
Causality Behind Experimental Choices: This method is designed for rapid, high-throughput screening. The fixed solute-to-solvent ratio provides a consistent basis for comparison across different solvents. Visual inspection is sufficient for a preliminary classification.
Semi-Quantitative Solubility Determination
This method provides a more detailed, albeit approximate, measure of solubility.
Objective: To estimate the solubility of the compound in a given solvent in terms of mg/mL.
Materials:
-
Same as for the qualitative assessment, with the addition of a graduated pipette or burette.
Procedure:
-
Accurately weigh a specific mass of Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester (e.g., 25 mg) into a test tube.[7][8]
-
Measure a starting volume of the solvent (e.g., 0.5 mL) using a burette or pipette.[9]
-
Add the solvent to the test tube containing the compound.
-
Agitate the mixture until the solid is completely dissolved or it is clear that no more solid will dissolve.
-
If the compound is not fully dissolved, add a small, precise volume of the solvent (e.g., 0.1 mL) and continue to agitate.[9]
-
Repeat this process until the compound is completely dissolved.
-
Calculate the total volume of solvent used to dissolve the initial mass of the compound.
-
The solubility can then be expressed as the initial mass divided by the total volume (e.g., in mg/mL).
Trustworthiness of the Protocol: This protocol is self-validating as the endpoint is a clear and observable phenomenon—the complete dissolution of the solid. The incremental addition of the solvent allows for a more precise determination of the saturation point.
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester.
Data Presentation
The following table should be used to record the results of the solubility experiments.
| Solvent Classification | Solvent | Qualitative Solubility (Soluble/Partially Soluble/Insoluble) | Semi-Quantitative Solubility (mg/mL) | Observations |
| Nonpolar Aprotic | Hexane | |||
| Toluene | ||||
| Polar Aprotic | Diethyl Ether | |||
| Ethyl Acetate | ||||
| Acetone | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Polar Protic | Methanol | |||
| Ethanol | ||||
| Water |
Conclusion
The solubility of Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester is a critical parameter for its effective use in research and development. While specific data is scarce, a thorough understanding of its chemical structure allows for reasoned predictions of its solubility behavior. The esterification of the primary hydroxyl groups significantly reduces its polarity compared to sucrose, suggesting increased solubility in polar aprotic and moderately polar protic organic solvents, and decreased solubility in water and nonpolar solvents. The experimental protocols provided in this guide offer a robust framework for the systematic and accurate determination of its solubility profile. This foundational knowledge is essential for the successful application of this compound in various scientific endeavors.
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How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]
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